molecular formula C17H16N2OS B2867201 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE CAS No. 313549-63-2

2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE

Cat. No.: B2867201
CAS No.: 313549-63-2
M. Wt: 296.39
InChI Key: JUJZUYGMWVPKOI-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a naphthalene-substituted thiazole ring system, a structural motif commonly associated with diverse biological activities. It is strictly designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Preliminary biological screening of structurally related propanamide-thiazole derivatives has indicated promising areas of investigation. Specifically, compounds sharing the N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide scaffold have demonstrated cytotoxic activity against human cancer cell lines. One such analog, 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide, showed significant cytotoxicity against THP-1 human monocytic leukemia cells in comparative studies . This suggests potential value for this class of compounds in oncological research. Further studies on similar derivatives have also revealed antimicrobial properties, highlighting the broad potential of this chemical family in the development of new anti-infective agents . The specific mechanism of action for this compound remains an active area of scientific inquiry, and researchers are encouraged to consult the current literature for the latest findings.

Properties

IUPAC Name

2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJZUYGMWVPKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 2-methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide becomes evident when compared to related compounds (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocycle Naphthalene Position Substituents on Amide Key Functional Groups
Target Compound 1,3-Thiazole 2-yl 2-Methylpropanamide Thiazole, Naphthalene, Amide
6a 1,2,3-Triazole 1-yl Phenyl Triazole, Acetamide, Naphthalene
6m 1,2,3-Triazole 1-yl 4-Chlorophenyl Triazole, Chlorophenyl, Naphthalene
CDK2 Inhibitor 4 Pyridine 2-yl Thiophene, Chloro Pyridine, Nitrile, Thiophene

Key Observations:

  • Heterocycle Differences: The thiazole core in the target compound replaces the triazole or pyridine rings in analogs, altering electronic properties and hydrogen-bonding capacity.
  • Naphthalene Position : The 2-yl substitution in the target compound contrasts with the 1-yl naphthalene in triazole derivatives (e.g., 6a, 6m), which may influence π-π stacking interactions in molecular recognition .

Spectroscopic and Physicochemical Properties

Spectroscopic data from triazole analogs (Table 2) provide a basis for comparison:

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) IR (N–H stretch, cm⁻¹) ¹H NMR (Amide N–H, δ ppm) Key NMR Features
Target* ~1650–1680 (predicted) ~3250–3300 (predicted) ~10.5–11.0 (predicted) Thiazole C–H (~8.0–8.5 ppm)
6b 1682 3292 10.79 Triazole H: 8.36 ppm
6m 1678 3291 Cl-substituent: 785 cm⁻¹ (C–Cl)

Notes:

  • The target compound’s thiazole ring would lack the triazole proton (~8.36 ppm in 6b), instead showing characteristic thiazole C–H protons (~8.0–8.5 ppm).
  • The methylpropanamide group would introduce a triplet for the methyl group (~1.2–1.5 ppm) and a multiplet for the propanamide backbone .

Biological Activity

2-Methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including cytotoxicity, anticonvulsant properties, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2OSC_{21}H_{16}N_{2}OS with a molecular weight of 344.43 g/mol. The compound features a thiazole ring conjugated with a naphthalene moiety, which is significant for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing thiazole and naphthalene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inducing apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Mechanism
Compound 1MDA-MB-2310.4Induces apoptosis
Compound 2HT-290.5Topoisomerase II inhibition
Compound 3Jurkat<1.0Antitumor activity

In a study involving thiazole derivatives, compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored extensively. In particular, compounds with similar structural features have been shown to possess notable anticonvulsant effects in animal models. For example, one study highlighted that certain thiazole-integrated compounds displayed a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ) .

Other Pharmacological Effects

In addition to anticancer and anticonvulsant activities, thiazole-containing compounds have been investigated for their antibacterial properties. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Cytotoxicity Evaluation : A series of naphthalene-thiazole derivatives were synthesized and tested against various cancer cell lines (MDA-MB-231, SUIT-2). The results indicated that these compounds were more potent than cisplatin in some cases, highlighting their therapeutic potential .
  • Anticonvulsant Testing : In a study assessing the anticonvulsant effects of thiazole derivatives, one compound showed a significant reduction in seizure duration and frequency in rodent models when compared to traditional anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Contributes to the compound's interaction with biological targets.
  • Naphthalene Moiety : Enhances hydrophobic interactions and may influence the compound's ability to penetrate cellular membranes.

Studies indicate that modifications to the substituents on the thiazole and naphthalene rings can significantly alter the potency and selectivity of these compounds .

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